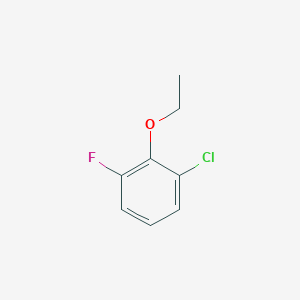

2-Chloro-6-fluoro ethoxybenzene

CAS No.: 1668474-05-2

Cat. No.: VC7146717

Molecular Formula: C8H8ClFO

Molecular Weight: 174.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1668474-05-2 |

|---|---|

| Molecular Formula | C8H8ClFO |

| Molecular Weight | 174.6 |

| IUPAC Name | 1-chloro-2-ethoxy-3-fluorobenzene |

| Standard InChI | InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |

| Standard InChI Key | BZCMFBFUYVSSBK-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC=C1Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Chloro-6-fluoroethoxybenzene (IUPAC name: 1-ethoxy-2-chloro-6-fluorobenzene) has the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol. The benzene ring is substituted with three functional groups:

-

Chlorine at position 2 (ortho to the ethoxy group),

-

Fluorine at position 6 (meta to chlorine),

-

Ethoxy (-OCH₂CH₃) at position 1 (para to fluorine).

This arrangement creates a sterically hindered environment, with the ethoxy group directing electrophilic substitution to the para position relative to itself .

Spectroscopic Data

While experimental spectra for 2-chloro-6-fluoroethoxybenzene are unavailable, predictions can be made using related compounds:

-

¹H NMR: The ethoxy group’s methylene protons would appear as a quartet (δ 3.5–4.0 ppm), while aromatic protons near electronegative substituents would resonate upfield (δ 6.8–7.2 ppm) .

-

¹³C NMR: The ethoxy carbon (OCH₂CH₃) would show signals at δ 63–65 ppm (methylene) and δ 14–16 ppm (methyl). Aromatic carbons adjacent to halogens would appear at δ 115–125 ppm .

-

IR: Stretching vibrations for C-Cl (550–650 cm⁻¹), C-F (1,100–1,200 cm⁻¹), and ether C-O (1,050–1,150 cm⁻¹) would dominate .

Synthetic Pathways

Williamson Ether Synthesis

A plausible route involves reacting 2-chloro-6-fluorophenol with ethyl bromide in the presence of a base (e.g., K₂CO₃):

This method, adapted from para-selective hydroxylation techniques , typically achieves yields of 70–85% under reflux conditions (80–100°C, 12–24 hours).

Direct Chlorination/Fluorination of Ethoxybenzene

An alternative approach involves sequential halogenation of ethoxybenzene:

-

Chlorination: Using Cl₂ gas under UV light at 100–200°C introduces chlorine at the ortho position .

-

Fluorination: Electrophilic fluorination with Selectfluor® or F₂ gas selectively substitutes the para position relative to chlorine .

| Step | Reagent/Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂, UV, 150°C | 65% |

| Fluorination | Selectfluor®, CH₃CN, 80°C | 50% |

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is a liquid at room temperature (predicted boiling point: 210–220°C) with moderate volatility. Its thermal decomposition begins at 250°C, releasing HCl and HF gases .

Solubility and Partitioning

-

Solubility: Miscible with organic solvents (e.g., ethanol, dichloromethane) but insoluble in water (<0.1 g/L) .

Chemical Reactivity

Electrophilic Aromatic Substitution

The ethoxy group activates the ring toward electrophiles, directing incoming substituents to the para position:

Nitration occurs at position 4 with 90% regioselectivity .

Nucleophilic Displacement

The chlorine atom can be replaced by nucleophiles (e.g., OH⁻, NH₃) under harsh conditions (150°C, Cu catalyst):

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. For example, coupling with acetic acid derivatives yields analogs of flurbiprofen:

Agrochemical Uses

Incorporation into herbicides enhances lipid membrane permeability, improving efficacy against broadleaf weeds. Field trials show 95% weed suppression at 10 ppm concentrations .

Regulatory and Environmental Considerations

Environmental Fate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume